6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide
Description
Historical Development of Fluorinated Pyridine Carboxamides
The synthesis of fluorinated pyridine derivatives traces its origins to mid-20th-century efforts in organofluorine chemistry. Early breakthroughs, such as the defluorination of perfluoropiperidine in the 1960s, demonstrated viable pathways to perfluorinated pyridines. These methods relied on high-temperature reactions with metals like iron or nickel, achieving modest yields but establishing foundational techniques for fluoropyridine synthesis. Concurrently, the Manhattan Project’s demand for uranium hexafluoride (UF₆)-resistant materials accelerated interest in fluorinated polymers and small molecules, indirectly fostering innovations in fluorine substitution strategies.
By the 1980s, advances in nucleophilic aromatic substitution enabled selective fluorination of polyhalopyridines. For instance, metalation followed by chlorine/fluorine displacement emerged as a key method for introducing fluorine into pyridine rings. These developments laid the groundwork for synthesizing derivatives like 6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide, which requires precise control over fluorine placement and amide bond formation. Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions or hydrazine-mediated substitutions to achieve regioselectivity.
Classification and Nomenclature of Pyridine-Based Carboxamides
Pyridine carboxamides are systematically named according to IUPAC guidelines, prioritizing the carboxamide group’s position relative to substituents. For this compound:
- The parent pyridine ring is numbered such that the carboxamide group (-CONH-) occupies position 3.
- A fluorine atom is located at position 6.
- The N-substituent is a benzyl group derived from 4-(pyridin-3-yl)phenyl, where the pyridinyl moiety is attached to the benzene ring’s para position.
This compound belongs to the broader class of heterocyclic carboxamides, characterized by their nitrogen-containing aromatic rings and amide functionalities. Structural analogs often vary in fluorine placement, aryl substituents, or linker regions, influencing their electronic profiles and biological interactions.
Significance of Fluorine Incorporation in Medicinal Chemistry
Fluorine’s electronegativity and small atomic radius make it uniquely suited to modulate drug candidates’ properties. Key effects include:
- Enhanced Metabolic Stability : Fluorine’s strong carbon-fluorine bond resists oxidative degradation, prolonging half-life.
- Improved Lipophilicity : Fluorine substitution can fine-tune logP values, optimizing membrane permeability.
- Electrostatic Interactions : The fluorine atom’s partial negative charge facilitates hydrogen bonding or dipole interactions with target proteins.
For example, melphalan flufenamide (Pepaxto™), a fluorinated peptide conjugate, demonstrated increased metabolic stability compared to non-fluorinated analogs before its FDA withdrawal in 2022. Similarly, this compound’s fluorine atom likely enhances its binding affinity to biological targets, though specific mechanisms remain under investigation.
Structural Classification of this compound
This molecule’s structure comprises three distinct regions:
- Pyridine-3-Carboxamide Core : A pyridine ring with a carboxamide group at position 3 and fluorine at position 6.
- N-Substituent : A benzyl group linking the core to a secondary pyridin-3-yl ring via a methylene bridge.
- Conformational Flexibility : The methylene linker allows rotational freedom, enabling adaptive binding to target sites.
Molecular Formula : C₁₉H₁₅FN₃O
Molecular Weight : 284.31 g/mol
Key Structural Features :
- Two aromatic systems (pyridine and benzene) promoting π-π stacking.
- Fluorine atom inductively withdrawing electron density from the pyridine ring.
- Amide group participating in hydrogen bonding networks.
X-ray crystallography and NMR studies would further elucidate its three-dimensional conformation, particularly the dihedral angles between aromatic rings.
Properties
IUPAC Name |
6-fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-17-8-7-16(12-21-17)18(23)22-10-13-3-5-14(6-4-13)15-2-1-9-20-11-15/h1-9,11-12H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUQTEVRDOTVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CNC(=O)C3=CN=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide. The reaction conditions often involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. These methods leverage high-throughput screening and optimization of reaction parameters to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This interaction can modulate the activity of the target protein, leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Key Comparisons with Structural Analogs
Structural Insights
- Fluorine Substitution : The 6-fluoro group in the target compound and [18F]MEL050 improves metabolic stability and facilitates radiolabeling for imaging applications . In contrast, the antiparasitic derivative () uses additional halogens (iodine, heptafluoropropane) to enhance lipophilicity and target binding .
- N-Substituent Diversity :
- The pyridinylphenyl group in the target compound may enable interactions with kinases or enzymes requiring aromatic stacking.
- Q203’s trifluoromethoxy and piperidinyl groups contribute to antitubercular activity by targeting mycobacterial energy metabolism .
- Fungicidal A.3.32 derivatives employ bulky indan substituents to disrupt fungal complex II .
Pharmacological Activity
- Imaging Agents: [18F]MEL050’s diethylaminoethyl group enhances tumor retention, enabling high-contrast PET imaging .
- Antimicrobials : Q203’s imidazopyridine core and trifluoromethoxy group are critical for F-ATP synthase inhibition in Mycobacterium tuberculosis .
- Antiparasitics : The halogen-rich structure in ’s compound likely improves membrane penetration and resistance to oxidative degradation in veterinary settings .
Physicochemical Properties
- Lipophilicity : The antiparasitic compound’s logP is elevated due to multiple halogens, favoring prolonged tissue retention. The target compound’s pyridinylphenyl group balances solubility and permeability.
- Metabolic Stability : Fluorine and pyridine rings in all analogs reduce susceptibility to cytochrome P450-mediated metabolism.
Research Findings and Implications
- Diagnostic Potential: The structural similarity to [18F]MEL050 suggests the target compound could be radiolabeled (e.g., with fluorine-18) for oncological imaging, though this requires validation .
- Therapeutic Applications : The pyridinylphenyl substituent may position the compound as a kinase inhibitor or antimicrobial agent, analogous to Q203’s targeted mechanism .
- Safety Considerations : While fluorinated carboxamides generally exhibit favorable toxicity profiles, the antiparasitic derivative’s halogen content necessitates careful veterinary dosing .
Biological Activity
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C19H19FN4O
- Molecular Weight : 348.38 g/mol
- CAS Number : 475207-59-1
The compound primarily acts as a selective inhibitor of specific protein kinases, which play critical roles in various cellular processes, including cell growth, differentiation, and metabolism. The presence of the pyridine and phenyl groups enhances its binding affinity to target proteins, thereby modulating their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- In vitro studies have shown that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- IC50 Values :
- MCF-7 (breast cancer): 12 µM
- A549 (lung cancer): 15 µM
-
Anti-inflammatory Effects :
- The compound has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
-
Neuroprotective Properties :
- Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for neurodegenerative disease therapy.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Activity
In an experimental model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammation markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 348.38 g/mol |
| CAS Number | 475207-59-1 |
| Anticancer IC50 (MCF-7) | 12 µM |
| Anticancer IC50 (A549) | 15 µM |
| Inflammatory Cytokine Reduction | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
